N-Ethoxycarbonyl alpha-Methyl-L-valine
Overview
Description
N-Ethoxycarbonyl alpha-Methyl-L-valine is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is also known by other names such as Valine Impurity 42 and (S)-2-ethoxycarbonylamino-2,3-dimethylbutyric acid . This compound is primarily used in proteomics research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxycarbonyl alpha-Methyl-L-valine typically involves the protection of the amino group of L-valine with an ethoxycarbonyl group. This can be achieved through the reaction of L-valine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-Ethoxycarbonyl alpha-Methyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an amino group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-Ethoxycarbonyl alpha-Methyl-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethoxycarbonyl alpha-Methyl-L-valine involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-Ethoxycarbonyl alpha-Methyl-D-valine: A stereoisomer with similar properties but different biological activity.
N-Ethoxycarbonyl alpha-Methyl-L-leucine: Another amino acid derivative with a different side chain.
N-Ethoxycarbonyl alpha-Methyl-L-isoleucine: Similar structure but with a different arrangement of the side chain.
Uniqueness: N-Ethoxycarbonyl alpha-Methyl-L-valine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-2,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-14-8(13)10-9(4,6(2)3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIILJEXEFLLELQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@](C)(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635061 | |
Record name | N-(Ethoxycarbonyl)-3-methyl-L-isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952577-51-4 | |
Record name | N-(Ethoxycarbonyl)-3-methyl-L-isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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